N-([2,2'-bifuran]-5-ylmethyl)propionamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)propionamide is an organic compound that belongs to the class of amides. This compound features a propionamide group attached to a bifuran moiety, which consists of two furan rings connected by a single bond. The presence of the bifuran structure imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)propionamide typically involves the reaction of 5-(bromomethyl)-2,2’-bifuran with propionamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)propionamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The bifuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones, carboxylic acids, or aldehydes.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated bifuran derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)propionamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the amide group can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with a propionamide group but lacking the bifuran structure.
N-(2-furylmethyl)propionamide: Contains a single furan ring instead of a bifuran moiety.
N-(2-thienylmethyl)propionamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)propionamide is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties. The bifuran structure enhances its ability to participate in π-π stacking interactions and provides additional sites for chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7H,2,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOXVGLQXLSYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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